Hyperkalemia Risk Reduction: Molidustat Shows Significantly Lower Odds Compared to HIF-PHI Class
In a large-scale network meta-analysis of six HIF-PH inhibitors (roxadustat, daprodustat, vadadustat, molidustat, enarodustat, and desidustat), molidustat was the sole agent that significantly reduced the likelihood of hyperkalemia, a common and serious electrolyte complication in CKD patients [1].
| Evidence Dimension | Odds Ratio (OR) for Hyperkalemia Adverse Event |
|---|---|
| Target Compound Data | OR = 0.37 |
| Comparator Or Baseline | Comparators (roxadustat, daprodustat, vadadustat, enarodustat, desidustat) vs. ESAs or placebo (no statistically significant reduction reported) |
| Quantified Difference | 63% reduction in odds (1 - 0.37 = 0.63) |
| Conditions | Network meta-analysis of 45 randomized controlled trials in CKD patients (dialysis-dependent and non-dialysis); 95% CI: 0.19-0.73 |
Why This Matters
This differentiated safety signal suggests molidustat may be a preferred selection for CKD patients with elevated serum potassium or those at high risk for hyperkalemic events, a consideration directly relevant to clinical trial design or compassionate use procurement.
- [1] Karimi M, et al. Network meta-analysis of HIF-prolyl hydroxylase inhibitors for anemia in dialysis-dependent and non-dialysis CKD: effects on hemoglobin, iron markers, and adverse clinical outcomes. BMC Nephrology. 2025. https://doaj.org/article/986344f1872a4941aca62212ac34bdef View Source
